(3Z,5E)-1-benzyl-3,5-bis[(2,4-dichlorophenyl)methylidene]piperidin-4-one
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Overview
Description
(3Z,5E)-1-benzyl-3,5-bis[(2,4-dichlorophenyl)methylidene]piperidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields This compound belongs to the class of piperidinones, which are characterized by a piperidine ring with a ketone functional group
Preparation Methods
The synthesis of (3Z,5E)-1-benzyl-3,5-bis[(2,4-dichlorophenyl)methylidene]piperidin-4-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between substituted benzaldehydes and piperidin-4-one hydrochloride. The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone at room temperature . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
(3Z,5E)-1-benzyl-3,5-bis[(2,4-dichlorophenyl)methylidene]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3Z,5E)-1-benzyl-3,5-bis[(2,4-dichlorophenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation, inflammation, and microbial growth . For example, it may inhibit the activity of enzymes like NF-κB, which plays a crucial role in regulating immune responses and inflammation .
Comparison with Similar Compounds
(3Z,5E)-1-benzyl-3,5-bis[(2,4-dichlorophenyl)methylidene]piperidin-4-one can be compared with other similar compounds, such as:
1-Benzyl-3,5-bis(2,6-dichlorobenzylidene)piperidin-4-one: This compound has similar structural features but differs in the position of the dichlorobenzylidene groups.
1-Benzyl-3,5-bis(3-chlorobenzylidene)piperidin-4-one: Another structurally related compound with variations in the chlorobenzylidene groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H19Cl4NO |
---|---|
Molecular Weight |
503.2g/mol |
IUPAC Name |
(3Z,5E)-1-benzyl-3,5-bis[(2,4-dichlorophenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C26H19Cl4NO/c27-22-8-6-18(24(29)12-22)10-20-15-31(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-23(28)13-25(19)30/h1-13H,14-16H2/b20-10-,21-11+ |
InChI Key |
OWZHBEXAKKWMCT-NGHQTVFFSA-N |
Isomeric SMILES |
C1/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/CN1CC4=CC=CC=C4 |
SMILES |
C1C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)CN1CC4=CC=CC=C4 |
Canonical SMILES |
C1C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)CN1CC4=CC=CC=C4 |
Origin of Product |
United States |
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